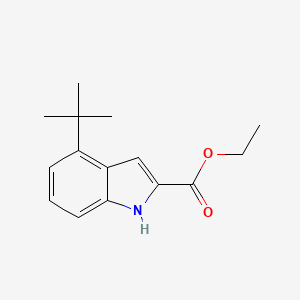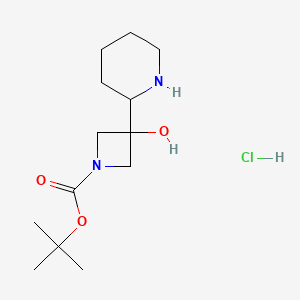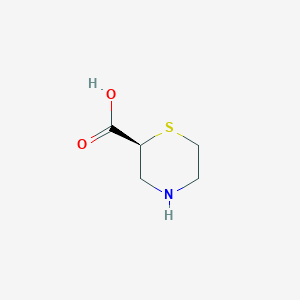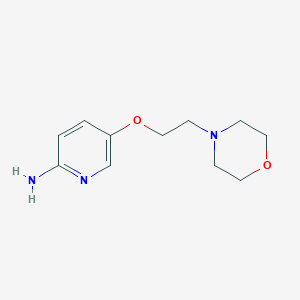
5-(2-Morpholinoethoxy)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Morpholinoethoxy)pyridin-2-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a morpholinoethoxy group at the 2-position and an amine group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Morpholinoethoxy)pyridin-2-amine typically involves multiple steps, starting with the preparation of the morpholinoethoxy group. One common synthetic route includes the reaction of 2-chloropyridine with 2-morpholinoethanol under basic conditions to form the intermediate 2-(morpholinoethoxy)pyridine. Subsequent amination of this intermediate with an appropriate amine source yields the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Morpholinoethoxy)pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents are lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophilic reagents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has investigated its use as a therapeutic agent, particularly in the treatment of certain diseases and conditions.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-(2-Morpholinoethoxy)pyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparaison Avec Des Composés Similaires
2-(morpholino)ethanol
2-chloropyridine
2-(morpholino)ethylamine
2-(morpholino)ethoxyethanol
Propriétés
Formule moléculaire |
C11H17N3O2 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
5-(2-morpholin-4-ylethoxy)pyridin-2-amine |
InChI |
InChI=1S/C11H17N3O2/c12-11-2-1-10(9-13-11)16-8-5-14-3-6-15-7-4-14/h1-2,9H,3-8H2,(H2,12,13) |
Clé InChI |
IJGPKYNRLWOYJT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=CN=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4aR,6S,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15360802.png)
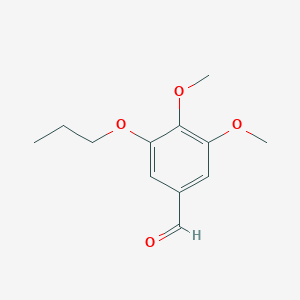
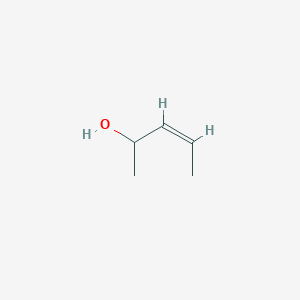

![Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate](/img/structure/B15360848.png)
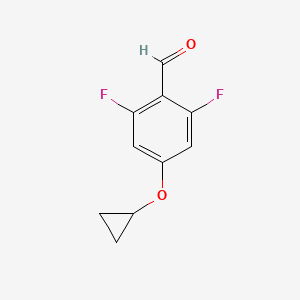
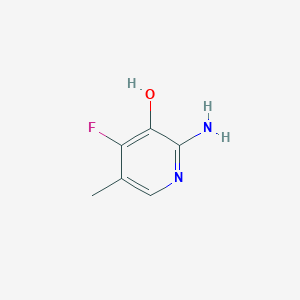
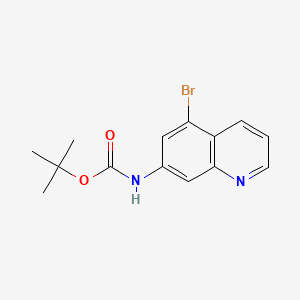
![5-[4-(Trifluoromethoxy)phenyl]-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15360867.png)
![[1,4-BENZENEDICARBOXYLATO(2-)-KappaO1]HYDROXYINDIUM](/img/structure/B15360875.png)
